1H-Pyrazole-4-carboximidamide

Description

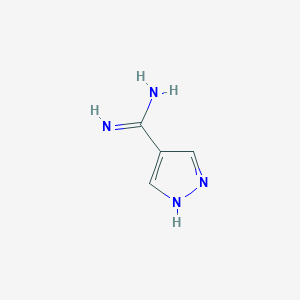

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYGOGLQIFYMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1h Pyrazole 4 Carboximidamide

General Synthetic Routes to the 1H-Pyrazole-4-carboximidamide Core

The formation of the pyrazole (B372694) heterocycle is the foundational step in synthesizing this compound. This is typically accomplished through reactions that form the five-membered ring, followed by functional group manipulations to install the carboximidamide moiety.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component. This method offers a versatile and direct route to the pyrazole ring system.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.com To obtain a 4-substituted pyrazole, the 1,3-dicarbonyl reactant must bear the desired substituent or a precursor group at its C2 position. For the synthesis of this compound, a common strategy is to use a 1,3-dicarbonyl compound functionalized with a cyano group, which serves as a precursor to the carboximidamide. beilstein-journals.org

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. chemhelpasap.com The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) and the specific 1,3-dicarbonyl derivative allows for the introduction of various substituents on the pyrazole ring. While the Knorr synthesis is highly effective, a key challenge can be controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of isomeric products. rsc.org

| Hydrazine Derivative | 1,3-Difunctional Compound | Key Feature | Resulting Pyrazole Precursor |

|---|---|---|---|

| Hydrazine Hydrate | 2-Cyano-1,3-dicarbonyl | Introduces a nitrile group at the C4 position of the pyrazole. beilstein-journals.org | 1H-Pyrazole-4-carbonitrile |

| Phenylhydrazine | Ethyl 2-cyano-3-oxobutanoate | Forms a 1-phenyl substituted pyrazole with a C4-ester and C5-methyl group. | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| Hydrazine Hydrate | Diethyl 2-formylmalonate | Yields a pyrazole with a C4-ester group. | Ethyl 1H-pyrazole-4-carboxylate |

Another versatile cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds, commonly known as chalcones, as the 1,3-dielectrophilic backbone. The reaction of chalcones with hydrazine derivatives typically yields 4,5-dihydropyrazoles (pyrazolines), which can then be oxidized to the corresponding aromatic pyrazoles. researchgate.net

The use of aminoguanidine as the hydrazine source is of particular interest for incorporating a nitrogen-rich functional group. While the reaction of chalcones with semicarbazide hydrochloride is known to produce pyrazole-1-carboxamides, the analogous reaction with aminoguanidine provides a pathway to pyrazoles bearing a guanidinyl moiety. mdpi.com This approach can be tailored to synthesize precursors for this compound, although direct synthesis is less common than multistep sequences. The initial cyclization forms a pyrazoline, which may require subsequent oxidation to achieve the aromatic pyrazole core.

| Chalcone Derivative | Hydrazine Reagent | Intermediate Product | Final Product Type |

|---|---|---|---|

| 1,3-Diarylpropenone | Hydrazine Hydrate | 3,5-Diaryl-4,5-dihydropyrazole | 3,5-Diarylpyrazole (after oxidation) |

| Substituted Chalcone | Semicarbazide HCl | 3,5-Disubstituted-4,5-dihydropyrazole-1-carboxamide mdpi.com | 3,5-Disubstituted-pyrazole-1-carboxamide (after oxidation) mdpi.com |

| 1-(Thiophen-2-yl)-3-arylpropenone | Aminoguanidine Bicarbonate | (3-(Thiophen-2-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)methanimidamide | Guanidinyl-pyrazole derivative |

Amidination Strategies

The direct conversion of a pre-formed pyrazole derivative into the target carboximidamide is a highly effective and common synthetic strategy. This typically involves the transformation of a nitrile group, which is a stable and readily accessible functional group.

The most direct route to forming a carboximidamide from a nitrile is the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating a nitrile, such as 1H-pyrazole-4-carbonitrile, with an alcohol in the presence of an acid catalyst (typically gaseous HCl). This process forms an intermediate imino ether hydrochloride, known as a Pinner salt. wikipedia.org This salt is then reacted with ammonia (B1221849) or an amine to yield the final amidine product. wikipedia.org The Pinner reaction is advantageous because the nitrile precursor is often accessible through established cyclocondensation methods. mdpi.comresearchgate.net For instance, 3-amino-1H-pyrazole-4-carbonitriles can be synthesized by condensing precursors like 3-oxoalkanonitriles with trichloroacetonitrile, followed by cyclization with hydrazine. mdpi.comresearchgate.net

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Name |

|---|---|---|---|---|

| 1 | 1H-Pyrazole-4-carbonitrile | Ethanol, HCl (gas) | Ethyl 1H-pyrazole-4-carboximidate hydrochloride (Pinner Salt) | Pinner Salt Formation |

| 2 | Ethyl 1H-pyrazole-4-carboximidate hydrochloride | Ammonia (in alcohol) | This compound | Ammonolysis |

An alternative strategy in amidine chemistry involves the use of pyrazole-derived reagents to transfer an amidine group to an amine substrate. A prominent reagent for this purpose is 1H-pyrazole-1-carboxamidine hydrochloride. guidechem.comsigmaaldrich.com It is important to note that this reagent is an isomer of the target compound (substituted at the N1 position, not the C4 position). However, its synthesis and application are instructive in pyrazole-based amidination chemistry.

1H-Pyrazole-1-carboxamidine hydrochloride is prepared by reacting 1H-pyrazole with cyanamide (B42294) in the presence of an acid like HCl. guidechem.com This stable and versatile reagent can then be used for the efficient guanylation (a form of amidination) of a wide range of primary and secondary amines under mild conditions. organic-chemistry.orgacs.org The reaction proceeds by transferring the amidine group from the pyrazole to the amine, forming a guanidine and releasing the pyrazole as a byproduct. While this method does not directly produce this compound, it highlights a key synthetic utility of pyrazole-based amidinating agents in organic synthesis. organic-chemistry.orgchemimpex.com

| Amine Substrate | Amidinating Reagent | Solvent/Conditions | Product Type |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., Benzylamine) | 1H-Pyrazole-1-carboxamidine HCl | DMF, DIEA guidechem.com | Substituted Guanidine |

| Secondary Aliphatic Amine (e.g., Piperidine) | 1H-Pyrazole-1-carboxamidine HCl | DMF, DIEA guidechem.com | Substituted Guanidine |

| Amino Acid Ester | 1H-Pyrazole-1-carboxamidine HCl | DMF, Mild Base | Guanidino Acid Ester |

Vilsmeyer-Haack Reaction and Subsequent Modalities

The Vilsmeyer-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. ijpcbs.comchemistrysteps.com This reaction serves as a crucial entry point for the synthesis of 4-substituted pyrazoles, including the precursors to this compound. The process involves the electrophilic substitution of the pyrazole ring at the C4 position with a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). chemmethod.comnih.govnih.govresearchgate.netnih.gov

The synthesis begins with a pre-formed pyrazole ring. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile and attacks the nucleophilic C4 position of the pyrazole. chemistrysteps.comnih.gov Subsequent hydrolysis of the resulting iminium intermediate yields the 4-formylpyrazole derivative. nih.govresearchgate.net

To transform the 4-formyl group into the target carboximidamide moiety, a multi-step sequence is employed. This transformation highlights the versatility of the formyl group as a synthetic handle. A common pathway involves:

Oximation: The 4-formylpyrazole is reacted with hydroxylamine (NH₂OH) to form a 4-aldoxime.

Dehydration to Nitrile: The aldoxime is then dehydrated using a suitable agent (e.g., acetic anhydride or thionyl chloride) to yield the 4-cyanopyrazole.

Formation of Carboximidamide: The 4-cyanopyrazole is the direct precursor to the final product. The nitrile can be converted to the carboximidamide through methods such as the Pinner reaction, which involves treatment with an alcohol in the presence of HCl gas to form an imidate hydrochloride, followed by reaction with ammonia.

The following table summarizes the key transformations in this pathway.

| Step | Starting Functional Group | Reagent(s) | Intermediate/Final Functional Group |

| 1 | Pyrazole | DMF, POCl₃ | 4-Formylpyrazole (-CHO) |

| 2 | 4-Formylpyrazole (-CHO) | NH₂OH·HCl | 4-Aldoxime (-CH=NOH) |

| 3 | 4-Aldoxime (-CH=NOH) | Ac₂O or SOCl₂ | 4-Cyanopyrazole (-C≡N) |

| 4 | 4-Cyanopyrazole (-C≡N) | 1. EtOH, HCl 2. NH₃ | 4-Carboximidamide (-C(=NH)NH₂) |

Deamination Reactions in Pyrazole Synthesis

While less common than primary ring-forming reactions, deamination offers a strategic pathway for the synthesis of specific pyrazole isomers from readily available aminopyrazole precursors. This method is particularly useful for accessing substitution patterns that are difficult to obtain directly. A deaminative transformation can be employed to produce 1H-pyrazole-4-carbonitrile, a key intermediate for this compound. acs.org

This synthetic approach can begin with a highly functionalized and easily synthesized aminopyrazole, such as 5-amino-1H-pyrazole-4-carbonitrile. The process involves the removal of the C5-amino group through diazotization, followed by a reduction step.

The key steps are:

Diazotization: The 5-aminopyrazole is treated with a source of nitrous acid, such as sodium nitrite (NaNO₂) in an acidic medium. This converts the primary amino group into a diazonium salt (-N₂⁺).

Reductive Deamination: The resulting diazonium salt is unstable and can be reduced to replace the diazonium group with a hydrogen atom. A common reagent for this step is hypophosphorous acid (H₃PO₂), which effectively quenches the diazonium intermediate, leading to the formation of the desired 1H-pyrazole-4-carbonitrile. acs.org

Once the 1H-pyrazole-4-carbonitrile is obtained, it can be converted to this compound as described in the previous section. This route demonstrates how a seemingly simple pyrazole can be accessed through the strategic removal of a functional group from a more complex precursor.

Hydroxylamine and Hydrazine Based Synthetic Pathways

The most fundamental and versatile method for constructing the pyrazole ring itself is the condensation reaction between a hydrazine derivative and a 1,3-biselectrophilic compound, most commonly a 1,3-dicarbonyl. organic-chemistry.orgmdpi.comnih.govgoogle.comresearchgate.netyoutube.comgoogle.com This approach, often referred to as the Knorr pyrazole synthesis, allows for the preparation of a wide variety of substituted pyrazoles.

To synthesize a precursor for this compound, the 1,3-dicarbonyl starting material must contain a latent or protected form of the carboximidamide group at its C2 position. For instance, the reaction of hydrazine hydrate with a synthon like 2-cyano-3-hydroxyacrolein or a related malonaldehyde derivative would lead directly to a 4-cyanopyrazole.

The general mechanism involves two key steps:

Initial condensation of one nitrogen atom of hydrazine with one of the carbonyl groups to form a hydrazone intermediate.

Intramolecular cyclization via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. youtube.com

Hydroxylamine hydrochloride is also a key reagent in heterocyclic synthesis, though it typically leads to the formation of isoxazoles when reacted with 1,3-dicarbonyls. nih.gov However, it plays a vital role in the synthesis of pyrazole precursors. For example, hydroxylamine is used to convert 4-formylpyrazoles into 4-aldoximes, which are essential intermediates for conversion to the 4-cyano group. mdpi.commdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Functionalization can be achieved at the pyrazole ring's nitrogen or carbon atoms, as well as on the carboximidamide moiety itself.

Substitution Patterns and Functionalization at Pyrazole Ring Positions

The pyrazole ring offers multiple sites for functionalization, allowing for the creation of a diverse library of analogues.

N1 Position: The N-H proton of the pyrazole ring is acidic and can be readily removed by a base. The resulting pyrazolate anion is a potent nucleophile that can be alkylated or arylated using various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst). semanticscholar.org Acid-catalyzed N-alkylation methods have also been developed, offering an alternative route. semanticscholar.org

C3 and C5 Positions: These positions are electron-deficient compared to C4, making them susceptible to nucleophilic attack under certain conditions but generally unreactive towards electrophiles. nih.govnih.gov A common strategy for their functionalization is to incorporate the desired substituents into the 1,3-dicarbonyl precursor before the ring-forming cyclization reaction. acs.org Alternatively, post-synthesis modification can be achieved by first halogenating the pyrazole ring at the C3 or C5 position, followed by transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce aryl, alkyl, or alkynyl groups.

C4 Position: While the parent compound is substituted at C4, it is worth noting that this position is the most electron-rich and thus the most susceptible to electrophilic aromatic substitution. nih.gov

| Position | Type of Reaction | Common Reagents | Resulting Functionalization |

| N1 | N-Alkylation / N-Arylation | Base (e.g., NaH, K₂CO₃) + R-X; Arylboronic acids + Cu catalyst | Introduction of alkyl, benzyl, or aryl groups |

| C3/C5 | Halogenation | NBS, NCS, I₂ | Introduction of Br, Cl, or I atoms |

| C3/C5 | Cross-Coupling | Arylboronic acids, Alkynes + Pd/Cu catalyst (on halogenated pyrazole) | Introduction of aryl or alkynyl groups |

Modification of the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, is a versatile functional group with two nucleophilic nitrogen atoms that can participate in various chemical transformations.

N-Substitution: The primary nitrogen atoms of the carboximidamide group can be alkylated, acylated, or sulfonylated under appropriate conditions to yield N-substituted derivatives.

Cyclization Reactions: The carboximidamide moiety is a valuable building block for the synthesis of other heterocyclic systems. For example, it can undergo condensation reactions with 1,3-dielectrophiles, such as β-diketones or enones, to form substituted pyrimidine (B1678525) or triazine rings. This reactivity allows for the construction of fused heterocyclic systems based on the pyrazole core.

Introduction of Specific Functional Groups (e.g., Trifluoromethyl)

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a prevalent strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.

The most efficient method for synthesizing trifluoromethyl-substituted pyrazoles involves a building block approach. nih.gov This strategy utilizes a trifluoromethylated 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, as the precursor. The condensation of this β-diketone with hydrazine or a substituted hydrazine directly installs the CF₃ group at either the C3 or C5 position of the pyrazole ring, often with good regioselectivity. mdpi.combibliomed.org This method avoids the harsh conditions often required for direct trifluoromethylation of a pre-formed heterocyclic ring. Numerous trifluoromethylated pyrazole derivatives have been synthesized using this robust methodology. acs.orgresearchgate.netrsc.orgacs.org

The table below lists common building blocks for this purpose.

| Trifluoromethylated Synthon | Reactant | Resulting Pyrazole Moiety |

| Trifluoroacetylacetone | Hydrazine | 3(5)-Methyl-5(3)-trifluoromethyl-1H-pyrazole |

| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine | 3(5)-Trifluoromethyl-1H-pyrazol-5(3)-one |

| (E)-Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Arylhydrazine | Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

Advanced Synthetic Techniques Applicable to this compound

The synthesis of pyrazole derivatives, including this compound, has been significantly advanced by the adoption of techniques that enhance reaction rates, improve yields, and align with the principles of green chemistry. Microwave-assisted and ultrasound-promoted methods are at the forefront of these innovations.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. eresearchco.com This technique has been successfully applied to the synthesis of a wide array of pyrazole derivatives. daneshyari.comdergipark.org.tr The synthesis of pyrazoles often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives or the 1,3-dipolar cycloaddition of nitrilimines with suitable dipolarophiles. dergipark.org.trwikipedia.org

Microwave assistance accelerates these reactions, with some syntheses being completed in minutes rather than hours. dergipark.org.trresearchgate.net For instance, the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides has been achieved in 15 minutes without a solvent under microwave irradiation. dergipark.org.tr Similarly, polymer-bound reagents have been used for the amidination of amines under microwave conditions, showcasing the versatility of this technology in modifying pyrazole-related structures. organic-chemistry.org The application of microwave energy can be particularly advantageous for the synthesis of this compound precursors, such as pyrazole-4-carbaldehydes, which can be synthesized via Vilsmeier-Haack formylation under microwave irradiation. semanticscholar.org

| Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Enones and Semicarbazide Hydrochloride | 100 W, 70°C, 2.2 bar | 4 min | 82-96% | dergipark.org.tr |

| Hydrazine derivatives and Alkyl Dihalides | 70-100 W, 120°C | 20 min | 60-80% | dergipark.org.tr |

| Chalcones and Hydrazine Hydrate | Not specified | Not specified | High | nih.gov |

| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Not specified, Room Temp | 20 min | High | dergipark.org.tr |

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. This method is recognized as an environmentally friendly technique that often proceeds under milder conditions and with shorter reaction times than conventional methods. orientjchem.orgresearchgate.net The synthesis of pyrazole derivatives has been shown to benefit significantly from ultrasonic irradiation, which can enhance reaction rates and yields. nih.gov

The application of ultrasound is particularly effective in heterogeneous reactions and can simplify experimental workups. researchgate.net A notable example is the synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, a class of compounds structurally related to the subject of this article, which has been successfully achieved using this method. scielo.br Sonication has also been employed for the synthesis of pyrazoles from the cyclization of cyanide with hydrazine hydrate, demonstrating the broad applicability of this technique. orientjchem.orgscholar9.com The use of ultrasound often leads to high yields and can sometimes enable reactions that are difficult to carry out under silent (non-irradiated) conditions. nih.gov

| Reaction Step | Conventional Method Time | Ultrasound-Promoted Time | Reference |

|---|---|---|---|

| Synthesis of Phenyl Carbamates | 4 hours | 20 min | nih.gov |

| Synthesis of Hydrazine Carboxamides | 24 hours | 30-45 min | nih.gov |

| Final Product Synthesis | 30 min - 48 hours | 5-20 min | nih.gov |

Chemical Reactivity and Transformations of this compound Systems

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. Its chemistry is characterized by the interplay of its two nitrogen atoms and three carbon atoms, making it susceptible to a variety of chemical transformations.

The pyrazole ring is an electron-rich system, making it reactive towards electrophilic substitution. researchgate.net Due to the electronic distribution within the ring, electrophilic attacks preferentially occur at the C-4 position, which has the highest electron density. scribd.comquora.com This is a well-established principle in pyrazole chemistry, with reactions such as nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation consistently yielding 4-substituted products. researchgate.netscribd.com The C-3 and C-5 positions are deactivated towards electrophilic attack due to their proximity to the electronegative nitrogen atoms. researchgate.netrrbdavc.org

In the case of this compound, the C-4 position is already occupied. Therefore, any further electrophilic substitution would be directed to other positions on the ring. The nature of the carboximidamide group (an amidine derivative) would influence the regioselectivity of subsequent reactions. Depending on the reaction conditions and the specific electrophile, substitution could potentially occur at the C-3 or C-5 positions, or on one of the nitrogen atoms. The N-1 nitrogen, being a pyrrole-type nitrogen, can be deprotonated by a strong base, which increases its nucleophilicity and reactivity towards electrophiles. orientjchem.org The N-2 nitrogen, being a pyridine-type nitrogen, is generally more reactive towards electrophiles. orientjchem.org

| Reaction | Reagents | Electrophile | Position of Substitution | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | scribd.com |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | scribd.com |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | scribd.com |

| Diazonium Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C-4 | scribd.com |

| Reimer-Tiemann Reaction | CHCl₃ + NaOH (aq) | :CCl₂ | C-4 | scribd.com |

Proton transfer is a fundamental process in pyrazole chemistry, governing the tautomeric equilibrium between 1H- and 2H- forms. Theoretical studies using density functional theory (DFT) have provided significant insights into the mechanisms and energetics of these processes. ias.ac.inias.ac.in The transfer can occur via several mechanisms, including single intramolecular proton transfer, double intermolecular proton transfer between pyrazole dimers, and solvent-assisted proton transfer. ias.ac.inias.ac.in

Single proton transfer for the interconversion of pyrazole derivatives has a high activation energy, typically in the range of 45-54 kcal/mol. ias.ac.inias.ac.in In contrast, double proton transfer within a pyrazole dimer is a more favorable pathway, with significantly lower activation energies (around 17-19 kcal/mol). ias.ac.inias.ac.in The presence of solvent molecules like water or ammonia can also facilitate proton transfer, with activation energies falling between those of the single and double transfer mechanisms. ias.ac.in

Substituents on the pyrazole ring have a marked effect on these dynamics. For instance, in 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers, while in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonds. ias.ac.inias.ac.in The carboximidamide group at the C-4 position in this compound would be expected to influence the proton transfer dynamics through its electronic and hydrogen-bonding capabilities, affecting the stability of tautomers and the energy barriers for their interconversion.

| Proton Transfer Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Single Proton Transfer | 49.4 - 54.0 | ias.ac.inias.ac.in |

| Double Proton Transfer (Dimer) | 17.0 - 19.4 | ias.ac.inias.ac.in |

| Water-Assisted Transfer | 26.6 - 31.8 | ias.ac.in |

| Ammonia-Assisted Transfer | 17.3 - 22.5 | ias.ac.in |

The aromatic pyrazole ring can be reduced under catalytic hydrogenation conditions. This transformation typically proceeds in a stepwise manner, first yielding a pyrazoline (dihydropyrazole) and, upon further reduction, a pyrazolidine (tetrahydropyrazole). researchgate.net This reduction saturates the double bonds within the heterocyclic ring, fundamentally altering its structure and properties.

The choice of catalyst and reaction conditions is crucial for controlling the extent of hydrogenation. Common hydrogenation catalysts such as palladium or platinum are often employed. google.com A patented process describes the preparation of pyrazoles via the catalytic cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using hydrogen in the presence of a hydrogenation catalyst and an acid. google.com This indicates that while the pyrazole ring can be formed under hydrogenating conditions, the ring itself is also susceptible to reduction. The process aims to avoid the complete reduction of the C=N bond of the hydrazone before cyclization occurs. google.com The presence of substituents on the pyrazole ring can influence the rate and selectivity of the hydrogenation process. For this compound, the conditions would need to be carefully selected to achieve the desired level of ring saturation without affecting the carboximidamide group.

| Starting Material | Intermediate Product | Final Product | Typical Catalysts |

|---|---|---|---|

| Pyrazole | Pyrazoline | Pyrazolidine | Palladium (Pd), Platinum (Pt) |

Rearrangement Reactions Involving Pyrazole Precursors

Rearrangement reactions provide a sophisticated avenue for the synthesis of complex heterocyclic structures from simpler pyrazole precursors. A notable example is the Dimroth rearrangement, which involves the isomerization of heterocyclic compounds through the opening and subsequent re-closure of the ring system. This rearrangement is particularly relevant in the synthesis of condensed pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, which are structurally related to purines. researchgate.netnih.gov

The Dimroth rearrangement can be observed in the transformation of N-substituted iminopyrimidines into the corresponding amino derivatives. nih.gov In the context of pyrazole chemistry, this reaction is instrumental in synthesizing substituted pyrazolo[3,4-d]pyrimidines. The process is typically catalyzed by acid or base and can be accelerated by heat. nih.gov The mechanism often involves the protonation of a nitrogen atom in the pyrimidine ring, leading to ring opening. This is followed by tautomerization and subsequent ring closure to form a thermodynamically more stable isomeric product. nih.gov

Another type of rearrangement involves the transient formation of a pyrazole nitrene from a 5-azidopyrazole precursor. mdpi.com This highly reactive intermediate can initiate a cascade of reactions, including ring-opening and recyclization, to yield functionalized pyrazole derivatives. For instance, the thermal decomposition of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in various acidic solvents leads to a formal CH-acetoxylation and the conversion of the azide group into an amine, without the need for external oxidizing or reducing agents. mdpi.com

The table below summarizes key aspects of rearrangement reactions involving pyrazole precursors.

| Rearrangement Type | Precursor Example | Reagents/Conditions | Product Type | Ref. |

| Dimroth Rearrangement | 5-Amino-1H-pyrazole-4-carbonitrile derivatives | Formamidine, heat | Pyrazolo[3,4-d]pyrimidines | nih.gov |

| Pyrazole Nitrene Rearrangement | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Acetic acid/Butanol, 118 °C | Functionalized 5-aminopyrazoles | mdpi.com |

Intramolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound are versatile building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, through intramolecular cyclization reactions. These reactions typically involve the cyclocondensation of a 5-amino-1H-pyrazole-4-carboxamide or a related derivative with a one-carbon electrophile.

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones is a well-established example of this type of transformation. The process often starts with ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the corresponding carboxylic acid. researchgate.net This acid can then be cyclized with reagents like acetic anhydride to form a pyrazolo[3,4-d] researchgate.netnih.govoxazin-4-one intermediate. This intermediate subsequently reacts with various nucleophiles, such as urea or thiourea, via fusion at high temperatures, to yield the desired pyrazolo[3,4-d]pyrimidin-4-one derivatives. researchgate.net

A more direct approach involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times. The use of potassium tert-butoxide as a base facilitates the cyclization, offering a safer alternative to methods requiring hydrogen chloride gas. nih.gov The disappearance of primary amino group signals and the appearance of a secondary amino peak in spectroscopic analyses confirm the successful cyclization to the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system. nih.gov

Another strategy employs the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com This method allows for the synthesis of novel fused systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazoles. The key step is the in-situ generation of a nitrile oxide from a pyrazole-4-carbaldehyde oxime, which then undergoes intramolecular cycloaddition with a tethered alkene or alkyne. mdpi.com

The following table details examples of intramolecular cyclization reactions starting from pyrazole-4-carboximidamide derivatives or their precursors.

| Starting Material | Reagent(s) | Conditions | Product | Ref. |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Acetic anhydride, then Urea | Fusion at 200 °C | 5-Amino-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | researchgate.net |

| 5-Amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Various nitriles, potassium tert-butoxide | Microwave irradiation | 1,6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

| 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Aqueous NaOCl, DCM | Room temperature, 1 h | 3a,4-Dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole | mdpi.com |

Spectroscopic and Structural Characterization Methodologies for 1h Pyrazole 4 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

The ¹H NMR spectrum of 1H-Pyrazole-4-carboximidamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring contains three protons (H1, H3, and H5), and the carboximidamide group also has protons. The tautomerism of the pyrazole ring (the N-H proton can be on either nitrogen) and the potential for restricted rotation around the C-C and C-N bonds could lead to more complex spectra or broadened signals under certain conditions.

The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ are outlined below. The pyrazole ring protons, H3 and H5, are expected to appear as singlets in the aromatic region of the spectrum. The N-H proton of the pyrazole ring would likely be a broad singlet at a higher chemical shift. The protons of the carboximidamide group (-C(=NH)NH₂) would also present as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 (pyrazole ring) | ~8.0-8.5 | Singlet |

| H5 (pyrazole ring) | ~8.5-9.0 | Singlet |

| 1-NH (pyrazole ring) | >12.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the electronegativity of the adjacent nitrogen atoms. The carbon of the carboximidamide group is anticipated to have a characteristic chemical shift in the range typical for imino carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (pyrazole ring) | ~135-145 |

| C4 (pyrazole ring) | ~110-120 |

| C5 (pyrazole ring) | ~125-135 |

| C (=NH)NH₂ | ~155-165 |

The C4-carboximidamide bond in this compound may exhibit restricted rotation, which could be studied using variable-temperature NMR experiments. At lower temperatures, separate signals for conformers might be observable, while at higher temperatures, these signals would coalesce due to faster rotation. Such studies would provide insights into the energy barrier for this internal rotation and the conformational preferences of the molecule. The tautomerism of the pyrazole ring is another dynamic process that can be investigated by advanced NMR techniques.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-N bonds of the pyrazole and carboximidamide moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (pyrazole & carboximidamide) | 3100-3500 | Stretching |

| C-H (pyrazole ring) | 3000-3100 | Stretching |

| C=N (pyrazole & carboximidamide) | 1620-1680 | Stretching |

| C-N | 1250-1350 | Stretching |

The broadness of the N-H stretching bands can indicate the presence of hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry (MS/HRMS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The nominal mass of this compound (C₄H₆N₄) is 110.06 g/mol .

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for pyrazole-containing compounds include the loss of HCN or N₂. The carboximidamide group could fragment through the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 110 | [M]⁺ (Molecular Ion) |

| 93 | [M - NH₃]⁺ |

| 83 | [M - HCN]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

While an experimental crystal structure is not currently available in the public domain, theoretical calculations can predict the likely geometric parameters. The pyrazole ring is expected to be planar. The carboximidamide group may be slightly twisted relative to the plane of the pyrazole ring. Hydrogen bonding between the N-H groups of the pyrazole and carboximidamide moieties and the nitrogen atoms of neighboring molecules would be a dominant feature of the crystal packing.

Table 5: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C3-C4 | ~1.38-1.42 |

| C4-C5 | ~1.37-1.41 |

| N1-N2 | ~1.33-1.37 |

| C4-C(carboximidamide) | ~1.45-1.49 |

| C=N (carboximidamide) | ~1.27-1.31 |

| **Bond Angles (°) ** | |

| C3-C4-C5 | ~104-108 |

| N2-N1-C5 | ~110-114 |

Elucidation of Absolute Configuration

The concept of absolute configuration is central to stereochemistry, defining the precise three-dimensional arrangement of atoms in a chiral molecule. However, an examination of the structure of this compound reveals that it is an achiral molecule. It does not possess a stereocenter, which is a carbon atom bonded to four different substituents, nor does it exhibit other elements of chirality such as axial or planar chirality. As a result, this compound does not have enantiomers or diastereomers, and the elucidation of its absolute configuration is not applicable.

Analysis of Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds, which are hydrogen bonds formed between atoms within the same molecule, can significantly influence a molecule's conformation and properties. In the case of this compound, the potential for intramolecular hydrogen bonding exists between the hydrogen atoms of the pyrazole NH group and the carboximidamide N-H groups, and the nitrogen atoms of the pyrazole ring and the carboximidamide group.

Computational modeling and spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in investigating these interactions. For instance, in related tricyclic energetic materials incorporating pyrazole rings, the presence of intramolecular hydrogen bonds has been shown to enhance molecular planarity. nih.gov The formation of such bonds in this compound would likely lead to a more planar and rigid molecular structure.

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Potential for Bond Formation |

|---|---|---|

| Pyrazole N-H | Carboximidamide N | Possible |

| Carboximidamide N-H | Pyrazole N | Possible |

Investigation of Intermolecular Packing Arrangements

The arrangement of molecules in a crystal lattice, known as intermolecular packing, is dictated by a variety of non-covalent interactions, with hydrogen bonding often playing a dominant role. For this compound, the presence of multiple hydrogen bond donors (the pyrazole N-H and the carboximidamide N-H groups) and acceptors (the pyrazole and carboximidamide nitrogen atoms) suggests that hydrogen bonding is a key factor in its solid-state structure.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular distances. Studies on analogous compounds, such as the salts of 1H-pyrazole-1-carboxamidine, have revealed extensive hydrogen bonding networks that dictate their crystal packing. researchgate.net Similarly, research on 4-halogenated-1H-pyrazoles has shown how different substituents can influence the formation of various hydrogen-bonded structures, including dimers and catemers (chain-like structures). mdpi.com

It is highly probable that this compound also forms a robust network of intermolecular hydrogen bonds, leading to a well-ordered crystalline structure. These interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and stability.

Table 2: Likely Intermolecular Hydrogen Bonding Motifs in Solid this compound

| Donor Group | Acceptor Group | Resulting Motif |

|---|---|---|

| Pyrazole N-H | Pyrazole N | Dimer or Catemer |

| Carboximidamide N-H | Carboximidamide N | Dimer or Sheet |

| Pyrazole N-H | Carboximidamide N | Cross-linking between chains/sheets |

| Carboximidamide N-H | Pyrazole N | Cross-linking between chains/sheets |

Computational Chemistry and Theoretical Investigations of 1h Pyrazole 4 Carboximidamide

Quantum Chemical Calculations (e.g., DFT/B3PW91)

Quantum chemical calculations are a cornerstone of computational chemistry, offering a detailed understanding of a molecule's properties at the electronic level. For 1H-Pyrazole-4-carboximidamide, such studies are currently unavailable in the reviewed literature.

Conformational Analysis and Stability Prediction

A conformational analysis would be the first step in theoretically characterizing this compound. This would involve rotating the carboximidamide group relative to the pyrazole (B372694) ring to identify all possible conformers. Subsequent geometry optimization and frequency calculations, likely using a DFT method like B3PW91 with an appropriate basis set, would determine the relative energies of these conformers and identify the most stable, lowest-energy structure.

Vibrational Spectra Assignment and Interpretation

Theoretical vibrational spectra (Infrared and Raman) are powerful tools for identifying and characterizing molecules. By performing frequency calculations on the optimized geometry of this compound, a theoretical spectrum could be generated. This would allow for the assignment of specific vibrational modes to the corresponding peaks, aiding in the interpretation of experimental spectroscopic data, should it become available.

Electronic Structure Analysis (e.g., HOMO/LUMO Energies)

The electronic structure of a molecule is key to understanding its reactivity and photophysical properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the electron-donating and electron-accepting capabilities of this compound. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic transport properties.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Indicates electron-donating ability | |

| LUMO Energy | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |

| Ionization Potential | Energy required to remove an electron | |

| Electron Affinity | Energy released upon gaining an electron |

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.

Protonation Route Studies

Understanding the most likely sites of protonation is crucial for predicting the behavior of this compound in acidic environments and its potential interactions with biological targets. Computational studies could map the proton affinity of the different nitrogen atoms within the pyrazole ring and the carboximidamide group to determine the most energetically favorable protonation route.

Molecular Modeling Approaches

Molecular modeling provides a bridge between the quantum mechanical world and macroscopic properties, such as bioavailability.

Prediction of Theoretical Biodisponibility Parameters (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a molecule and its potential for oral bioavailability. drugbank.com The parameters for this compound can be calculated based on its molecular structure.

Table 2: Predicted Lipinski's Rule of Five Parameters for this compound

| Parameter | Calculated Value | Lipinski's Rule | Compliance |

| Molecular Weight | 110.12 g/mol | < 500 Da | Yes |

| LogP (Octanol-Water Partition Coefficient) | < 5 | ||

| Hydrogen Bond Donors | 3 | < 5 | Yes |

| Hydrogen Bond Acceptors | 3 | < 10 | Yes |

Note: The LogP value requires specific computational software for accurate prediction and is currently not available in the reviewed literature for this compound.

Three-Dimensional Structural Overlap Analysis for Analogues

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to establish a correlation between the biological activity of a series of compounds and their 3D properties. nih.gov This analysis is vital for understanding how structural modifications influence activity and for designing new, more potent molecules. While specific 3D-QSAR studies on this compound are not prevalent in the literature, extensive research on analogous pyrazole-4-carboxamide derivatives provides a clear framework for this type of analysis. rsc.orgrsc.org

The primary methods used in 3D-QSAR are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These analyses begin by aligning a dataset of analogues, typically using the most active compound as a template, within the active site of a biological target. nih.govnih.gov

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. researchgate.net The resulting data is used to generate contour maps that visualize regions where changes in these fields are correlated with biological activity.

Steric Contour Maps: Green contours indicate areas where bulky substituents increase activity, while yellow contours show regions where steric hindrance is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges enhance activity, whereas red contours indicate regions where negative charges are favorable.

CoMSIA provides a more detailed analysis by evaluating five different similarity indices: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields. researchgate.net This method offers a more nuanced understanding of the intermolecular interactions between the ligand and the receptor. researchgate.net

For a series of pyrazole carboxamide derivatives acting as antifungal agents against Botrytis cinerea, a 3D-QSAR study using CoMFA yielded a model with good predictive ability. rsc.org The statistical significance of such models is often validated by parameters like the cross-validated q² and non-cross-validated r² values. rsc.org The insights from these contour maps guide the rational design of new analogues with potentially enhanced biological activity. nih.gov For instance, molecular docking studies on pyrazole-carboxamides as carbonic anhydrase inhibitors help to elucidate the binding mechanisms and interactions within the receptor's active site, which complements the 3D-QSAR findings. nih.gov

Below is an example of a data table summarizing the statistical results of a hybrid 3D-QSAR study on pyrimidine (B1678525) and quinazoline (B50416) derivatives as PLK1 inhibitors, which demonstrates the typical outputs of such analyses.

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.628 | 0.580 |

| r² (Non-cross-validated correlation coefficient) | 0.905 | 0.895 |

| Number of Components | 5 | 6 |

| Standard Error of Estimate (SEE) | 0.313 | 0.329 |

| F value | 127.881 | 96.865 |

Mechanistic Studies of Chemical Reactions through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are indispensable for elucidating the mechanisms of chemical reactions. eurasianjournals.com These studies involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies to predict the most likely reaction pathway. researchgate.net While specific computational studies on the reaction mechanisms of this compound are scarce, research on the synthesis of the core pyrazole ring provides valuable mechanistic insights.

A common route to pyrazole synthesis is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.netmdpi.com DFT calculations can model this cyclization process, determining the geometry of intermediates and the transition state energies involved in the ring formation. researchgate.net

Another studied mechanism is the metal-mediated synthesis of pyrazoles. For example, a mechanistic study of pyrazole formation through oxidation-induced N-N coupling of diazatitanacycles has been reported. nih.govumn.edu Computational modeling in such studies helps to understand the role of the metal center, the effect of oxidants like TEMPO, and the nature of the rate-limiting step. nih.gov The studies revealed that the initial oxidation of the metallacycle is the rate-determining step and that coordination of the oxidant to the titanium center is critical for the reaction to proceed. nih.govumn.edu

DFT calculations are also employed to understand the regioselectivity of pyrazole synthesis. For instance, in the reaction of hydrazones with nitroolefins, different regioisomers can be formed. Computational analysis can predict which isomer is thermodynamically and kinetically favored under specific reaction conditions. mdpi.com These theoretical calculations provide a molecular-level understanding that complements experimental observations and aids in optimizing synthetic protocols. researchgate.netresearchgate.net

Theoretical Insights into Tautomeric Equilibria of this compound Systems

Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental property of many heterocyclic compounds, including pyrazoles. nih.gov For unsymmetrically substituted pyrazoles, annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the ring (N1 and N2). nih.gov Theoretical calculations are essential for determining the relative stability of these tautomers and understanding the factors that influence the equilibrium. kashanu.ac.ir

For this compound, several tautomeric forms are possible. In addition to the annular tautomerism of the pyrazole ring, the carboximidamide substituent (-C(=NH)NH2) can also exhibit tautomerism. The equilibrium between these forms is governed by their relative energies, which can be accurately calculated using quantum chemical methods like DFT. kashanu.ac.irnih.gov

Computational studies on analogous systems, such as 4-acyl pyrazolones, have shown that factors like the presence of an aromatic ring, intramolecular hydrogen bonding, and the nature of substituents significantly influence tautomer stability. kashanu.ac.ir Solvent effects are also critical; the relative stabilities of tautomers in the gas phase can differ significantly from those in solution. kashanu.ac.ir DFT calculations incorporating solvent models can predict these shifts in equilibrium. kashanu.ac.irnih.gov Theoretical studies on 1H-pyrazole-5-thiol have demonstrated that the stability of tautomers can be influenced by electron-donating or electron-withdrawing groups on the pyrazole ring. nih.gov Water molecules can also play a role by forming hydrogen bonds, which lowers the energy barriers between tautomers. nih.gov

The table below illustrates the potential major tautomers of this compound whose equilibrium would be subject to these computational investigations.

| Tautomer Name | Description | Key Structural Features |

|---|---|---|

| This compound | Standard form with proton on N1. | -NH group at position 1 of the pyrazole ring. |

| 2H-Pyrazole-4-carboximidamide | Annular tautomer with proton on N2. | -NH group at position 2 of the pyrazole ring. |

| (1H-Pyrazol-4-yl)methanediimine | Tautomer of the carboximidamide group. | Features a C=NH bond from the pyrazole ring. |

| 4-(Iminomethyl)-1H-pyrazol-amine | Alternative tautomer of the substituent. | Features an exocyclic C=NH and an amino group on the pyrazole ring. |

DFT calculations would be used to optimize the geometry of each of these potential tautomers and calculate their relative Gibbs free energies. The results would indicate the most stable tautomer and the equilibrium constants between the different forms, providing a comprehensive theoretical understanding of the tautomeric landscape of the this compound system. nih.govnih.gov

Coordination Chemistry and Ligand Design Principles Involving Pyrazole Carboximidamides

1H-Pyrazole-4-carboximidamide as a Ligand Framework

This compound is a bifunctional molecule featuring a pyrazole (B372694) ring and a carboximidamide (amidine) group. This combination of functionalities offers a rich platform for coordination chemistry, with multiple potential donor sites for metal binding. The pyrazole moiety provides two adjacent nitrogen atoms, while the carboximidamide group contains both imino and amino nitrogens, all of which can potentially coordinate to a metal center.

The versatility of this compound as a ligand stems from the variety of ways it can coordinate to a metal ion. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species. Pyrazole-based ligands are known to exhibit diverse coordination behaviors, and these principles can be extended to this compound. researchgate.net

Possible coordination modes for this compound include:

Monodentate Coordination: The ligand can bind to a metal center through one of its nitrogen atoms. This is most likely to occur via the pyridine-type nitrogen of the pyrazole ring or the imino nitrogen of the carboximidamide group, as these are generally the most basic sites.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through two of its donor atoms. A probable chelating mode would involve the pyridine-type nitrogen of the pyrazole ring and the imino nitrogen of the carboximidamide group, forming a stable five-membered chelate ring.

Bridging Coordination: this compound can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for instance, with the pyrazole ring coordinating to one metal and the carboximidamide group to another, or with the pyrazole ring itself bridging two metal centers.

The denticity of the ligand, which refers to the number of donor atoms that bind to a central metal atom, can thus be variable. While it can act as a simple monodentate ligand, its potential for chelation and bridging allows it to function as a bidentate or even a polydentate ligand in more complex coordination architectures.

The this compound scaffold serves as an excellent starting point for the rational design of more complex polydentate and chelating ligands. By chemically modifying the pyrazole ring or the carboximidamide group, ligands with tailored properties for specific applications can be synthesized. Chelation is a key strategy to ensure stable coordination of pyrazoles for cooperative reactivities between the metal and the ligand. nih.gov

Strategies for designing such ligands include:

Functionalization of the Pyrazole Ring: Introducing substituents at other positions of the pyrazole ring can influence the electronic properties of the ligand and provide additional coordination sites. For example, attaching another coordinating group at the C3 or C5 position could create a tridentate ligand.

Modification of the Carboximidamide Group: The amino group of the carboximidamide can be functionalized with arms containing other donor groups (e.g., pyridyl, carboxylate), thereby increasing the denticity of the ligand.

Dimerization and Oligomerization: Linking two or more this compound units together can lead to the formation of polydentate ligands capable of forming polynuclear metal complexes.

These design principles allow for the creation of ligands with specific coordination geometries and electronic properties, which in turn can be used to control the reactivity and catalytic activity of their metal complexes.

Metal Complex Formation and Stoichiometric Relationships

The formation of metal complexes with this compound is expected to follow the general principles of coordination chemistry. The reaction of the ligand with a metal salt in an appropriate solvent will lead to the formation of a coordination complex, the structure and stoichiometry of which will depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

For instance, reacting this compound with a metal halide (MX₂) in a 2:1 ligand-to-metal ratio could potentially lead to the formation of a complex with the general formula [M(L)₂X₂], where L represents the this compound ligand. In this case, the ligand would likely act as a monodentate or bidentate chelating ligand. The stoichiometry can be varied to favor the formation of complexes with different numbers of ligands per metal center.

The characterization of these complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the solid-state structure, as well as spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to probe the coordination environment of the metal ion.

Influence of Ligand Structure on Metal Complex Reactivity and Catalysis

The structure of the this compound ligand and its derivatives can have a profound impact on the reactivity and catalytic properties of the corresponding metal complexes. The electronic and steric properties of the ligand can be fine-tuned to modulate the behavior of the metal center.

Key structural features and their potential influence include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the electron density at the metal center. This, in turn, can affect the metal's redox potential and its ability to activate substrates in catalytic reactions.

Steric Hindrance: The size and shape of the ligand can control access to the metal center, influencing substrate binding and the selectivity of catalytic transformations. Bulky substituents can create a specific coordination pocket around the metal, leading to shape-selective catalysis.

Proton-Responsive Nature: The N-H protons of the pyrazole ring and the carboximidamide group can act as proton donors, potentially participating in catalytic cycles through proton-coupled electron transfer or by acting as a Brønsted acid. Protic pyrazoles are known to be versatile in catalysis due to their proton-responsive nature. nih.gov

By systematically modifying the ligand structure, it is possible to develop metal complexes with optimized reactivity for specific catalytic applications.

Applications in Catalysis and Materials Science through Coordination Complexes

Coordination complexes of pyrazole-based ligands have found applications in various fields, including homogeneous catalysis and materials science. researchgate.net Metal complexes derived from this compound are anticipated to exhibit interesting properties in these areas as well.

Potential applications include:

Homogeneous Catalysis: The metal complexes could be explored as catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions. The presence of multiple nitrogen donors and the potential for proton responsiveness make these ligands promising for cooperative catalysis.

Materials Science: The ability of this compound to act as a bridging ligand opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing.

The development of new pyrazole-based ligands and the study of their coordination chemistry are crucial for advancing these applications.

Homocoupling Reactions in Bipyrazole Ligand Synthesis

Bipyrazoles are an important class of ligands that can be synthesized through the homocoupling of pyrazole units. These reactions typically involve the formation of a C-C bond between two pyrazole rings, leading to the creation of a bidentate or tetradentate ligand. Such ligands are valuable for constructing coordination complexes with specific geometries and electronic properties.

While direct homocoupling of this compound has not been extensively reported, general methods for pyrazole homocoupling can be considered. These often involve transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. For instance, a halogenated derivative of this compound could potentially undergo a homocoupling reaction in the presence of a suitable catalyst to yield a bipyrazole ligand.

The synthesis of bipyrazole ligands derived from this compound would provide access to a new class of polydentate ligands with the potential to form unique coordination complexes with interesting catalytic and material properties.

Structure Activity Relationship Sar Studies of 1h Pyrazole 4 Carboximidamide Derivatives

Principles of SAR Analysis in the Context of 1H-Pyrazole-4-carboximidamide Compounds

The SAR analysis of this compound derivatives is founded on systematically modifying the core structure and correlating these changes with alterations in biological effects. The pyrazole (B372694) ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. japsonline.commdpi.comnih.gov The core principle involves identifying the pharmacophore—the essential structural features responsible for activity—within the this compound framework.

Key aspects of SAR analysis for these compounds include:

Identification of Key Structural Moieties: The pyrazole ring, with its two adjacent nitrogen atoms, and the carboximidamide group at the 4-position are fundamental to the molecule's interactions with biological targets. nih.gov The aromatic nature of the pyrazole ring allows it to engage in various interactions, such as π-π stacking. researchgate.net

Systematic Structural Modifications: Researchers synthesize analogues by introducing different substituents at various positions on the pyrazole ring and any attached aromatic systems. This allows for the exploration of the chemical space around the core scaffold.

Correlation of Physicochemical Properties with Activity: The biological activity of derivatives is rationalized by examining how substitutions affect electronic properties (electron-donating or withdrawing), steric hindrance, and lipophilicity. These modifications can influence how the molecule binds to its target receptor or enzyme. researchgate.net

Computational Modeling: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are often employed to predict the activity of novel derivatives and to understand the binding modes at a molecular level. researchgate.net

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the pyrazole and associated aromatic rings.

The pyrazole ring has several positions (N1, C3, and C5) where substitutions can dramatically influence biological outcomes. The unique electronic configuration of the pyrazole ring makes position 4 prone to electrophilic substitution, while positions 3 and 5 are more susceptible to nucleophilic attack. unar.ac.id

Structural requirements for potent activity often depend on the specific biological target. For instance, in a series of pyrazole derivatives developed as cannabinoid receptor antagonists, potent and selective activity was linked to specific substitutions at the 1, 3, and 5-positions of the pyrazole ring. elsevierpure.com

C3 and C5-Positions: These positions are often key for establishing interactions with target proteins. Modifications at these sites, such as the introduction of different aryl moieties, can be used to explore binding pockets and enhance potency and selectivity. nih.gov For example, in one study, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be essential for high antagonistic activity at the brain cannabinoid CB1 receptor. elsevierpure.com

When an aromatic ring is attached to the this compound core (often at the N1 position), the substituents on this ring play a pivotal role in determining biological potency.

The electronic nature of these substituents is a key factor. In studies of pyrazole-4-carboxamide derivatives, compounds with electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring generally showed more potent activity against fungal and bacterial strains compared to those with electron-withdrawing groups (e.g., -NO2, -Cl). japsonline.com

Halogen substituents also have a pronounced effect. In a series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives studied as carbonic anhydrase inhibitors, derivatives with a 4-halo-phenyl group at the 3-position achieved subnanomolar inhibition constants against certain isoforms. nih.gov Specifically, a 4-Br substitution was found to be highly efficient. nih.gov Another study on 4-arylazo-3,5-diamino-1H-pyrazoles found that the position of a fluorine substituent on the phenyl ring was critical, with an ortho-fluoro substitution resulting in the highest activity in reducing c-di-GMP levels in Pseudomonas aeruginosa. nih.gov

The following table summarizes the impact of different aromatic substituents on the biological activity of certain pyrazole derivatives.

| Compound Series | Substituent | Position on Phenyl Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Pyrazole-4-carboxamides | -OCH3 (electron-donating) | para (4) | Increased antibacterial and antifungal potency | japsonline.com |

| Pyrazole-4-carboxamides | -NO2 (electron-withdrawing) | para (4) | Active, but generally less potent than electron-donating groups | japsonline.com |

| 4,5-dihydro-1H-pyrazole-1-carboxamides | -Br (halogen) | para (4) | Most efficient for providing <100 nM inhibition constants against Carbonic Anhydrase I | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles | -F (halogen) | ortho (2) | Highest activity (83% c-di-GMP reduction) | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles | -F (halogen) | meta (3) | High activity (73% c-di-GMP reduction) | nih.gov |

| 4-arylazo-3,5-diamino-1H-pyrazoles | -F (halogen) | para (4) | Lower activity (44% c-di-GMP reduction) | nih.gov |

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical values that characterize specific properties of a molecule. Correlating these descriptors with biological activity is a cornerstone of QSAR studies, enabling the prediction of a compound's potency and pharmacokinetic profile.

Total Polar Surface Area (TPSA) is a molecular descriptor that is well-correlated with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is defined as the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.

The following table presents TPSA values for representative pyrazole derivatives and their general correlation with absorption potential.

| Compound Class | TPSA Range (Ų) | Predicted Absorption/Permeability | Reference |

|---|---|---|---|

| Dihydropyrazole Derivatives | 32.67–66.06 | Very good intestinal absorption predicted | acs.org |

| General Pyrazole Derivatives | ≤ 96 | Good potential for oral absorption | nih.gov |

| 3-Benzoylbenzofuran Pyrazole Derivatives | ~76.60 | Higher TPSA compared to precursors, potentially modifying toxicity profile | rsc.org |

| General Rule for Drug-likeness | < 140 | Considered favorable for good absorption | nih.govacs.org |

Relationship between Molecular Orbitals (HOMO/LUMO) and Reactivity/Activity

The electronic and structural characteristics of this compound derivatives, dictated by their frontier molecular orbitals, are pivotal in determining their chemical reactivity and biological activity. Quantum chemical studies, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical insights into the molecule's behavior. The energy of these orbitals and the gap between them (ΔE = ELUMO - EHOMO) are fundamental descriptors of molecular stability and reactivity.

A smaller HOMO-LUMO energy gap suggests that a molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net This increased reactivity can correlate with enhanced biological activity, as the molecule is more likely to interact with biological targets. Conversely, a larger energy gap points to a more stable and less reactive compound. nih.gov

In studies of pyrazole derivatives, these principles are used to explain observed biological outcomes. For instance, in an analysis of pyrazole derivatives with antileishmanial activity, Density Functional Theory (DFT) calculations were used to determine the HOMO-LUMO energy gaps for various analogues. nih.gov It was found that derivatives with lower energy gaps tended to be more reactive, which can be a crucial factor for their therapeutic effect. The distribution of these frontier orbitals is also significant; the HOMO is typically localized on areas that can donate electrons, while the LUMO is on electron-accepting regions, highlighting potential sites for molecular interactions. unar.ac.id

For example, a comparative DFT study on two pyrazole derivatives, designated P1 (most active) and P12 (least active), revealed a direct correlation between the HOMO-LUMO gap and stability. Compound P1, with a larger energy gap, was identified as being more stable than compound P12, which had a smaller energy gap and was thus more reactive. nih.gov

Below is a table summarizing calculated frontier molecular orbital energies for a selection of pyrazole derivatives from a study, illustrating the variance in reactivity potential. unar.ac.id

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

This interactive table presents data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for different pyrazole derivatives. A smaller gap generally indicates higher reactivity.

Molecular electrostatic potential (MEP) analysis further complements HOMO-LUMO data by mapping the electron density and identifying regions prone to electrophilic and nucleophilic attack, thereby predicting how a molecule will interact with a receptor or enzyme active site. unar.ac.id

Rational Design of Analogues for Optimized Biological Activity

The rational design of analogues of this compound is a key strategy for enhancing therapeutic efficacy and overcoming challenges such as drug resistance. This process leverages an understanding of the structure-activity relationship (SAR), molecular docking simulations, and structure-based drug design to create novel compounds with improved properties.

A prominent application of this approach is in the development of new enzyme inhibitors. For example, pyrazole-4-carboxamide derivatives have been rationally designed as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. nih.govresearchgate.net Starting from highly active parent structures like fluxapyroxad, researchers design and synthesize new series of derivatives. Molecular docking simulations are then used to predict how these new analogues will bind to the target protein, succinate dehydrogenase (SDH). These simulations can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., TRP 173), which can explain the mechanism of action and guide further optimization. nih.gov

Another significant area is the design of kinase inhibitors for cancer therapy. The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in various cancers. To combat the clinical issue of drug resistance, often caused by gatekeeper mutations in FGFRs, series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors. nih.gov The design strategy involves creating molecules that can target both the wild-type and mutated forms of the enzyme. The success of this approach was demonstrated with compound 10h , which showed nanomolar activity against multiple FGFRs and a key gatekeeper mutant. nih.gov X-ray crystallography confirmed that the designed compound binds irreversibly to its target, validating the design strategy. nih.gov

The design process often involves bioisosteric replacement and scaffold hopping, where parts of a known active molecule are replaced with other functional groups or ring systems to improve potency, selectivity, or pharmacokinetic properties. In the development of antifungal agents, for instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized. One derivative, 9m , showed higher activity against seven phytopathogenic fungi than the commercial fungicide boscalid. researchgate.net Molecular docking studies indicated that this enhanced activity was due to the formation of hydrogen bonds between the compound's carbonyl oxygen and key residues (TYR58 and TRP173) on the target enzyme. researchgate.net

The following table details examples of rationally designed pyrazole derivatives and their optimized biological activities.

| Compound Class | Design Strategy | Target | Optimized Activity |

| Pyrazole-4-carboxamides | Based on active fungicides (fluxapyroxad, flutolanil) | Succinate Dehydrogenase (SDH) | Excellent fungicidal activity against corn rust, 2-4 times higher than commercial fungicides. nih.govresearchgate.net |

| 5-amino-1H-pyrazole-4-carboxamides | Structure-based design for covalent inhibition | Pan-FGFR (wild-type and gatekeeper mutants) | Nanomolar inhibitory activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F mutant; potent anti-proliferation in cancer cell lines. nih.gov |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Scaffold modification and SAR analysis | Fungal Succinate Dehydrogenase (SDH) | Higher antifungal activity against seven phytopathogenic fungi compared to the commercial agent boscalid. researchgate.net |

This interactive table showcases examples of this compound derivatives that have been rationally designed to enhance their biological effects against specific targets.